N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide, commonly referred to as Avapritinib, is a novel small molecule that has gained attention for its potential therapeutic applications in treating various malignancies. This compound is classified under the category of kinase inhibitors, specifically targeting the receptor tyrosine kinase involved in hematological malignancies.
Avapritinib is synthesized for research and pharmaceutical purposes and is primarily utilized in oncology. Its classification as a kinase inhibitor positions it as a crucial player in targeted cancer therapies, particularly for conditions like systemic mastocytosis and other related disorders.
The synthesis of N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide involves multiple synthetic steps that include:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular formula for Avapritinib is , with a molecular weight of 498.56 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.
Key structural features include:
Avapritinib undergoes various chemical reactions that can be utilized in its synthesis and modification:
These reactions are optimized to minimize by-products and maximize yield.
Avapritinib functions primarily as a selective inhibitor of certain tyrosine kinases involved in cell signaling pathways that regulate cell growth and proliferation. Its mechanism involves:
This targeted action makes it particularly effective against tumors driven by mutations in these kinases.
Avapritinib exhibits several notable physical and chemical properties:
The compound's stability profile is critical for its formulation into pharmaceutical preparations.
Avapritinib is primarily used in clinical settings for:
The ongoing research into Avapritinib continues to expand its potential applications within oncology and beyond.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1